4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzoic acid

Overview

Description

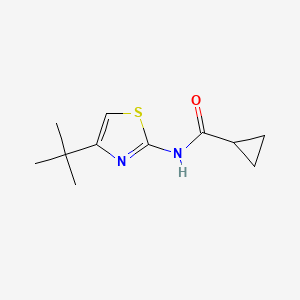

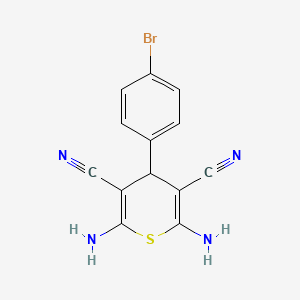

4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzoic acid, also known as PTA, is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications. PTA is a triazole-based compound, which is a class of compounds that have been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.

Scientific Research Applications

Analysis of Secondary Interactions and Structure-Activity Relationship

The structural analysis of benzoic acids, including variants of triazolyl benzoic acid, has been significant in understanding their non-covalent interactions and predicting bioactivity. For example, compounds similar to 4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzoic acid have been synthesized and analyzed, revealing how structural motifs like chains, dimers, rings, etc., bonded through interactions such as C-H...π, π...π, and hydrogen bonds contribute to their biological activity. These studies are crucial in the development of pharmacologically relevant compounds, such as Endothelin B receptor antagonists (Dinesh, 2013).

Synthesis and Luminescence Sensing Applications

The synthesis of metal–organic frameworks using triazole-containing compounds, like this compound, has shown potential in luminescence sensing. These frameworks can selectively detect specific metal ions and nitroaromatic compounds, demonstrating their utility in chemical sensing applications (Wang et al., 2016).

Triazole Derivatives in Chemotherapy

Triazoles and their derivatives have garnered attention due to their wide range of biological activities, including roles as antibiotics, antimicrobials, and antifungals. The synthesis of novel triazole phenylmethanones, which include variants of the triazolyl benzoic acid structure, further highlights the versatility of these compounds in chemotherapeutic applications (Sonawane & Sagare, 2023).

Synthesis of Oxadiazoles

The synthesis of 1,2,4-oxadiazoles from compounds like this compound demonstrates the compound's role in organic synthesis. These reactions are essential in creating various organic compounds with potential pharmaceutical applications (Obushak et al., 2008).

Development of Antimicrobial Agents

Compounds synthesized from this compound have been screened for antibacterial activity against various pathogens. Some derivatives have shown significant antimicrobial activity, indicating their potential as novel antimicrobial agents (Shaikh et al., 2014).

Metal Complex Formation and Luminescence Properties

Studies on metal complex formation involving triazole-containing benzoic acids reveal insights into their redox properties and stability. These complexes can be instrumental in understanding oxidative stress and have implications in biomedical research (Steinhauser et al., 2005).

Future Directions

The future directions for research on this compound could include further investigation into its potential as an anticancer agent, as well as exploration of its other potential biological activities . Further studies could also aim to fully understand its mechanism of action and to determine its physical and chemical properties.

Mechanism of Action

Target of Action

It’s known that 1,2,3-triazole derivatives have a wide range of biological activities and can interact with a variety of enzymes and receptors .

Mode of Action

It’s known that the 1,2,3-triazole ring can produce anti-che activity by inhibiting both ache and buche activities . The mechanism of interaction between similar compounds involves three main processes: formation of carbinolamine by addition of an amine to double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to formation of spiro compounds .

Biochemical Pathways

It’s known that 1,2,3-triazole derivatives can influence a wide range of pharmacological properties such as antibacterial, antiviral, antifungal, antitubercular, and anticancer activities .

Pharmacokinetics

It’s known that 1,2,3-triazole derivatives have good pharmacodynamic and pharmacokinetic profiles . They can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

It’s known that 1,2,3-triazole derivatives can have a wide range of biological activities and can interact with a variety of enzymes and receptors .

Action Environment

It’s known that the nature of the heterocyclic substituent on the triazole ring has little effect on the reaction energy, while the mechanism is unchanged .

Properties

IUPAC Name |

4-(5-phenyltriazol-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O2/c19-15(20)12-6-8-13(9-7-12)18-14(10-16-17-18)11-4-2-1-3-5-11/h1-10H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRPPVPLKGSBRRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401331195 | |

| Record name | 4-(5-phenyltriazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401331195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49674148 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

863668-78-4 | |

| Record name | 4-(5-phenyltriazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401331195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5836082.png)

![N-(4-iodophenyl)-4-[2-(3-nitrobenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B5836098.png)

![N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]-2,2-dimethylpropanamide](/img/structure/B5836103.png)

![2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5836137.png)

![2-(2-thienyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5836145.png)